N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide
Description
N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide is a structurally complex compound featuring a piperazine core substituted with a 4-fluorophenyl group and a sulfonylethyl side chain. The acetamide moiety is further modified with a 2-methoxyphenoxy group, which may enhance its pharmacokinetic properties, such as solubility and receptor binding affinity. Characterization techniques like NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis would likely confirm its structure and purity .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O5S/c1-29-19-4-2-3-5-20(19)30-16-21(26)23-10-15-31(27,28)25-13-11-24(12-14-25)18-8-6-17(22)7-9-18/h2-9H,10-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHPLBAHDVVYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound interacts with ENTs, inhibiting their function. It is more selective to ENT2 than to ENT1. This inhibition results in changes to the transport of nucleosides across the cell membrane, impacting various cellular functions.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway. By inhibiting the transport of nucleosides, the compound can disrupt the availability of these crucial building blocks for DNA and RNA synthesis.
Result of Action
The inhibition of ENTs can lead to a decrease in nucleotide synthesis, potentially affecting cell growth and proliferation. This could have implications in the treatment of diseases such as cancer, where rapid cell proliferation is a key characteristic.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other competing substrates or inhibitors could also influence the compound’s action on ENTs.
Biological Activity
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methoxyphenoxy)acetamide. It features a piperazine ring, a sulfonamide linkage, and methoxy and phenoxy substituents, contributing to its diverse biological activities.
Molecular Formula
- C : 20
- H : 23
- F : 1
- N : 4
- O : 5
- S : 1
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the piperazine derivative followed by sulfonation and acetamide formation. The reaction conditions often include organic solvents and catalysts to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that derivatives of phenylacetamides, including those with piperazine moieties, exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | PC3 (Prostate) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | HL-60 (Leukemia) IC50 (μM) |
|---|---|---|---|
| 2a | 196 | >250 | 208 |
| 2b | 52 | 191 | 178 |
| 2c | 80 | >250 | 100 |
| Imatinib | 40 | 79 | 98 |
This table illustrates that certain derivatives show promising cytotoxic effects against prostate cancer cells, outperforming standard treatments like imatinib in some cases .
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. The piperazine structure allows for binding to various receptors, potentially modulating their activity. The presence of fluorophenyl and methoxy groups enhances binding affinity and specificity.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Anticancer Activity : A study demonstrated that derivatives with nitro groups exhibited higher cytotoxicity against PC3 cells compared to those with methoxy substituents. This suggests that structural modifications can significantly influence the biological efficacy of these compounds .
- Receptor Binding Studies : Research has indicated that compounds containing the piperazine moiety can act as ligands for serotonin receptors, suggesting potential applications in treating psychiatric disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several piperazine- and acetamide-containing derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and biological relevance:
Table 1: Structural and Physicochemical Comparisons
*Molecular weight calculated based on structural formula.
Key Observations :
Structural Variations: The target compound uniquely combines a sulfonylethyl linker and a 2-methoxyphenoxyacetamide group, distinguishing it from analogs with simpler acetamide () or sulfonamide () substituents. This structural complexity may influence its binding affinity and metabolic stability.
Physicochemical Properties: The target compound’s molecular weight (450.51) is higher than most analogs, likely due to the sulfonylethyl and methoxyphenoxy groups. This could impact its bioavailability and permeability. Melting points vary significantly: ’s Compound 6i melts at 230°C, while ’s Compound 15 melts at 269–270°C. The target compound’s melting point is unreported but may fall within this range depending on crystallinity .
Biological Activity: Compound 15 () demonstrated MMP inhibitory activity, suggesting that piperazine-acetamide derivatives may target metalloproteinases. The target compound’s methoxyphenoxy group could modulate similar activity . highlights an acetamide derivative ([Ref. The target compound’s sulfonyl group might enhance such interactions .
Synthesis and Characterization :
- Analogs in were synthesized via nucleophilic substitutions and characterized using TLC, NMR, and mass spectrometry. Similar protocols could apply to the target compound .
- outlines a synthesis route for a related 2-methoxyphenylpiperazine derivative, involving phthalimide protection and hydrazine deprotection, which may be adaptable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
